molecular formula C15H26N2S B14381402 N,N-Dipropyl-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazin-2-amine CAS No. 89996-45-2

N,N-Dipropyl-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazin-2-amine

Cat. No.: B14381402
CAS No.: 89996-45-2
M. Wt: 266.4 g/mol
InChI Key: KJKRKCUHAUFXKJ-UHFFFAOYSA-N
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Description

N,N-Dipropyl-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazin-2-amine is an organic compound with the molecular formula C13H23N3S. This compound belongs to the class of heterocyclic amines and is characterized by its unique structure, which includes a hexahydrocyclohepta[d][1,3]thiazine ring system substituted with dipropylamine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dipropyl-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable thioamide with a dipropylamine derivative in the presence of a cyclizing agent. The reaction conditions often include elevated temperatures and the use of a solvent such as ethanol or toluene to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Dipropyl-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced amine derivatives, and substituted amine compounds .

Scientific Research Applications

N,N-Dipropyl-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dipropyl-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dipropyl-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazin-2-amine is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

89996-45-2

Molecular Formula

C15H26N2S

Molecular Weight

266.4 g/mol

IUPAC Name

N,N-dipropyl-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazin-2-amine

InChI

InChI=1S/C15H26N2S/c1-3-10-17(11-4-2)15-16-14-9-7-5-6-8-13(14)12-18-15/h3-12H2,1-2H3

InChI Key

KJKRKCUHAUFXKJ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=NC2=C(CCCCC2)CS1

Origin of Product

United States

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